Ethyl 3-(hexylamino)propanoate

Insect repellent synthesis N-alkyl-β-alanine ester Structure-activity relationship

Ethyl 3-(hexylamino)propanoate (CAS 82560-65-4), systematically named β-alanine, N-hexyl-, ethyl ester, is a monosubstituted N-alkyl-β-amino acid ester with molecular formula C₁₁H₂₃NO₂ and molecular weight 201.31 g/mol ,. The compound features a secondary amine bearing a linear n-hexyl chain attached to the β-position relative to an ethyl ester group, classifying it within the broader family of 3-aminopropionic acid derivatives.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 82560-65-4
Cat. No. B3286362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(hexylamino)propanoate
CAS82560-65-4
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCCCCCNCCC(=O)OCC
InChIInChI=1S/C11H23NO2/c1-3-5-6-7-9-12-10-8-11(13)14-4-2/h12H,3-10H2,1-2H3
InChIKeyYHFLDPKUDZNORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(hexylamino)propanoate (CAS 82560-65-4): A Specialized N-Hexyl-β-Alanine Ester for Insect Repellent Intermediate Synthesis and Research Applications


Ethyl 3-(hexylamino)propanoate (CAS 82560-65-4), systematically named β-alanine, N-hexyl-, ethyl ester, is a monosubstituted N-alkyl-β-amino acid ester with molecular formula C₁₁H₂₃NO₂ and molecular weight 201.31 g/mol , . The compound features a secondary amine bearing a linear n-hexyl chain attached to the β-position relative to an ethyl ester group, classifying it within the broader family of 3-aminopropionic acid derivatives. Unlike its disubstituted N-acyl-N-alkyl analogs (e.g., IR3535, ethyl 3-(N-butyl-N-acetylamino)propionate), which are commercial insect repellent active ingredients, this mono-alkylated ethyl ester serves as a critical synthetic precursor for generating N-hexyl-containing active derivatives through subsequent N-acylation reactions [1].

Why N-Alkyl Chain Length and Substitution Pattern Preclude Simple Interchangeability of Ethyl 3-(hexylamino)propanoate Analogs


Substituting ethyl 3-(hexylamino)propanoate with other N-alkyl-β-alanine ethyl esters (e.g., N-butyl, N-octyl, or N-cyclohexyl variants) or with disubstituted derivatives (e.g., IR3535) introduces meaningful and quantifiable changes in lipophilicity, reactivity, and downstream biological performance of derived products. The n-hexyl chain specifically occupies a distinct partition coefficient (logP) window that governs the physicochemical properties of both the intermediate and its N-acylated insect repellent products [1]. Patent literature establishes that the insect repellent potency of the final disubstituted 3-aminopropionic acid derivatives is directly modulated by the N-alkyl substituent length and structure; the N-hexyl variant offers a specific balance of volatility, skin substantivity, and repellent longevity that differs from shorter (e.g., N-butyl, N-ethyl) or bulkier (e.g., N-cyclohexyl, N-octadecyl) chain analogs in the same class [2]. Generic interchange without consideration of the specific alkyl chain would therefore alter the pharmacokinetic and efficacy profile of the final active compound in an unpredictable manner.

Quantitative Differentiation of Ethyl 3-(hexylamino)propanoate: Evidence-Based Comparator Analysis for Procurement Decisions


Alkyl Chain Length Specificity: The N-Hexyl Group as a Key Determinant of Insect Repellent Intermediate Performance

The insect repellent activity of N-acyl-N-alkyl-3-aminopropionic acid esters is governed by the identity of the N-alkyl substituent. The hexyl chain (C6) provides an intermediate hydrophobicity window that is distinct from both shorter chain (C2–C4) and longer chain (C8–C18) analogs [1]. In the patented insect repellent class, the N-alkyl group directly influences boiling point, volatility, and cutaneous substantivity: for example, 3-(N-n-butyl-N-acetyl)-aminopropionic ethyl ester (B.P.₀.₅: 126–127°C) and 3-(N-ethyl-N-acetyl)-aminopropionic ethyl ester (B.P.₀.₆: 105–106°C) have different volatilities that correlate with their repellent longevity [1]. The N-hexyl intermediate is specifically required to access the corresponding N-hexyl-N-acyl final products, which cannot be accessed via N-butyl or N-ethyl intermediates.

Insect repellent synthesis N-alkyl-β-alanine ester Structure-activity relationship

Monosubstitution vs. Disubstitution: Differential Reactivity for Sequential Derivatization

Ethyl 3-(hexylamino)propanoate bears a single N-hexyl substituent, leaving the secondary amine available for further selective N-acylation. In contrast, pre-formed disubstituted analogs such as IR3535 (ethyl 3-(N-butyl-N-acetylamino)propionate, CAS 52304-36-6) possess both an N-alkyl and an N-acyl group, rendering them terminal products incapable of further modular N-derivatization [1]. The monosubstituted structure of the target compound thus provides synthetic versatility: the free NH group can be acylated with various acyl chlorides or anhydrides to generate a library of N-hexyl-N-acyl-β-alanine ethyl esters for structure-activity relationship (SAR) studies . This contrasts with IR3535, which is a fixed N-acetyl-N-butyl structure and cannot serve as a scaffold for generating diverse N-acyl variants with the butyl chain.

Synthetic intermediate N-acylation Chemoselective derivatization

Purity Specification and Quality Control: Benchmarked Against Commercially Available N-Alkyl-β-Alanine Esters

Commercially available ethyl 3-(hexylamino)propanoate is supplied with a minimum purity of 95% (GC area%) by Fluorochem, consistent with specialty research chemical standards for this compound class . Alternative suppliers, such as chemenu.com, list the compound at 95%+ purity, and AKSci offers the compound for research use with full quality assurance batch documentation , . This purity level is comparable to that reported for structurally analogous ethyl 3-[butyl(ethyl)amino]propanoate (98% purity, CAS 1094714-36-9), although the latter is a disubstituted tertiary amine with different physicochemical properties . The 95% specification provides a baseline quality benchmark for procurement from established vendors; lower-purity material may contain unreacted hexylamine or ethyl acrylate starting materials that could interfere with subsequent N-acylation reactions.

Chemical purity Quality assurance Procurement specification

GHS Hazard Classification: Differentiated Safety Profile Compared to Structurally Related β-Alanine Esters

Ethyl 3-(hexylamino)propanoate carries a defined GHS hazard classification from Fluorochem that includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the signal word 'Warning' and pictogram GHS07 . This safety profile reflects the presence of the free secondary amine group, which can act as a local irritant. In comparison, β-alanine ethyl ester hydrochloride (CAS 4244-84-2), the unsubstituted parent β-alanine ester, is primarily classified for corrosivity due to its hydrochloride salt form, while IR3535 (CAS 52304-36-6), as a fully substituted amide-ester, generally shows lower acute oral toxicity (rat LD₅₀ > 5000 mg/kg) and is not classified as harmful by ingestion under GHS [1]. The GHS profile of ethyl 3-(hexylamino)propanoate thus falls between these extremes, necessitating specific handling precautions during synthetic use.

Chemical safety GHS classification Laboratory handling

Long-Term Storage Stability: Defined Conditions for Research-Grade Material Integrity

According to AKSci technical specifications, ethyl 3-(hexylamino)propanoate should be stored long-term in a cool, dry place, consistent with the general stability requirements of aliphatic amino esters . The compound is classified as non-hazardous material for DOT/IATA transport (as of September 2025), which simplifies logistics compared to certain hydrochloride salt analogs that require hazardous material shipping . In contrast, ethyl 3-(hexylamino)propanoate hydrochloride (CAS 100185-37-3), the salt form, would necessitate different storage and handling due to hygroscopicity and potential corrosive classification. The free base form offers practical advantages for laboratories that prefer non-salt intermediates for direct use in acylation reactions without additional neutralization steps.

Chemical stability Storage conditions Shelf-life

Computational Lipophilicity Ranking: LogP Differentiation Among N-Alkyl-β-Alanine Ethyl Ester Homologs

Using the PubChem XLogP3 consensus computational model, the predicted lipophilicity of N-alkyl-β-alanine ethyl esters scales systematically with alkyl chain length. Ethyl 3-(hexylamino)propanoate (C6 chain) has an estimated XLogP3 of approximately 2.5, positioning it between the N-butyl analog (estimated XLogP3 ~1.5) and the N-octyl analog (estimated XLogP3 ~3.4) [1]. This intermediate lipophilicity is relevant for designing insect repellent actives: excessively lipophilic compounds (logP > 4) may exhibit poor wash-off resistance due to excessive dermal absorption, while insufficiently lipophilic compounds (logP < 1.5) may lack adequate skin substantivity. The hexyl chain thus occupies a 'Goldilocks zone' for topical repellent formulation, a principle consistent with the known structure-activity relationships of commercial insect repellents such as IR3535 (logP ~0.4) and DEET (logP ~2.0) [2].

Lipophilicity LogP Drug-likeness QSAR

Ethyl 3-(hexylamino)propanoate: Optimal Research and Industrial Application Scenarios Derived from Identified Differentiation Evidence


Synthesis of N-Hexyl-N-Acyl-β-Alanine Ethyl Ester Insect Repellent Candidates for Structure-Activity Relationship (SAR) Studies

The monosubstituted secondary amine in ethyl 3-(hexylamino)propanoate provides a single reactive site for N-acylation, enabling systematic generation of a library of N-hexyl-N-acyl derivatives. Researchers in agrochemical or public health entomology can use this compound as the common synthetic intermediate to explore the effect of varying the N-acyl group (acetyl, propionyl, butyryl, benzoyl, etc.) while holding the N-hexyl chain constant. This SAR approach is not achievable with pre-formed disubstituted terminal products such as IR3535. The resulting derivatives can be screened for mosquito repellency against Aedes aegypti or Anopheles gambiae using standard arm-in-cage or field-test protocols as described in the patent literature [1].

Physicochemical Property Profiling of N-Alkyl-β-Alanine Ester Homologous Series in Drug Discovery

As the C6 member of the N-alkyl-β-alanine ethyl ester homologous series, this compound serves as a reference point for computational and experimental lipophilicity (logP), solubility, and permeability profiling. Medicinal chemists can use ethyl 3-(hexylamino)propanoate to benchmark the effect of chain elongation from C4 (butyl) through C6 (hexyl) to C8 (octyl) on key drug-like properties, thereby informing the design of β-amino acid ester prodrugs or CNS-penetrant candidates. The computed XLogP3 of approximately 2.5 places it in the optimal range for balanced membrane permeability and aqueous solubility [2].

Precursor for Asymmetric Synthesis of Chiral β-Amino Acid Derivatives via Enzymatic Resolution

The N-hexyl-β-alanine ethyl ester scaffold, with its prochiral β-carbon adjacent to the ester group, can serve as a substrate for lipase-catalyzed kinetic resolution or enantioselective enzymatic transformations. The hexyl chain offers a hydrophobicity anchor for enzyme active site recognition that differs from shorter-chain (N-methyl, N-ethyl) or bulkier (N-cyclohexyl) variants, potentially yielding different enantioselectivity outcomes. This application is relevant for laboratories synthesizing enantiopure β-amino acid building blocks for peptide mimetic or β-peptoid research [3].

Calibration Standard for Analytical Method Development in N-Alkylamino Acid Ester Quantification

The well-defined purity specification (≥95%, with CoA documentation from Fluorochem and AKSci) and known molecular properties make ethyl 3-(hexylamino)propanoate suitable as a reference standard for developing HPLC, GC-MS, or LC-MS/MS methods for quantifying N-alkylamino acid esters in reaction mixtures, environmental samples, or biological matrices. Its distinct retention time and mass fragmentation pattern, arising from the specific hexyl chain and ethyl ester combination, facilitate method specificity compared to other alkyl chain homologs. The compound's non-hazardous transport classification also simplifies inter-laboratory distribution of calibration standards .

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